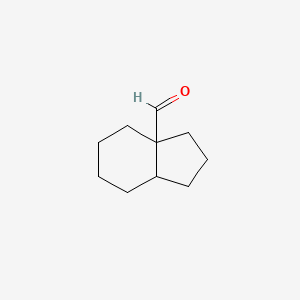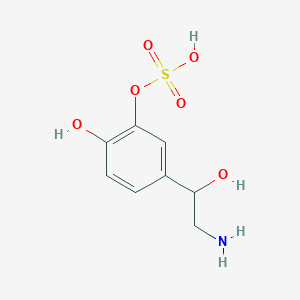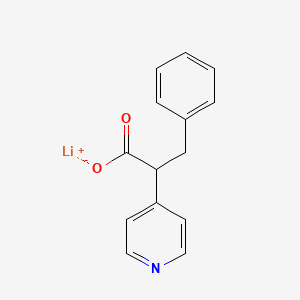
rac-Nicotine-1,2',3',4',5',6'-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6: is a stable isotope-labeled compound of nicotine, where the carbon atoms in the nicotine molecule are replaced with carbon-13 isotopes. This compound is used primarily in research to study the metabolism and pharmacokinetics of nicotine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves the incorporation of carbon-13 isotopes into the nicotine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of nicotine. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the incorporation of the carbon-13 isotopes.
Industrial Production Methods: Industrial production of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves large-scale synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production process also includes purification steps such as chromatography to isolate the labeled nicotine from other by-products.
Chemical Reactions Analysis
Types of Reactions: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine, nucleophiles such as hydroxide or cyanide ions.
Major Products Formed:
Oxidation: Nicotine N-oxide, cotinine.
Reduction: Dihydronicotine.
Substitution: Halogenated nicotine derivatives.
Scientific Research Applications
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is used in various scientific research applications, including:
Chemistry: Used as a tracer in studies of nicotine metabolism and degradation pathways.
Biology: Used to study the interaction of nicotine with biological systems, including its binding to receptors and its effects on cellular processes.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine in the body.
Industry: Used in the development of nicotine replacement therapies and in the quality control of nicotine-containing products.
Mechanism of Action
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine. The activation of nicotinic acetylcholine receptors is involved in the addictive properties of nicotine and its effects on cognitive function and mood.
Comparison with Similar Compounds
Nicotine: The non-labeled version of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Cotinine: A major metabolite of nicotine.
Uniqueness: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is unique due to the incorporation of carbon-13 isotopes, which allows for the detailed study of nicotine’s metabolic pathways and its interaction with biological systems. This isotopic labeling provides a powerful tool for researchers to trace the fate of nicotine in the body and to understand its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI Key |
SNICXCGAKADSCV-NXGVJODUSA-N |
Isomeric SMILES |
CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


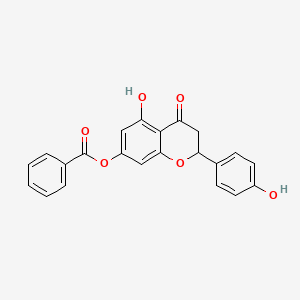
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
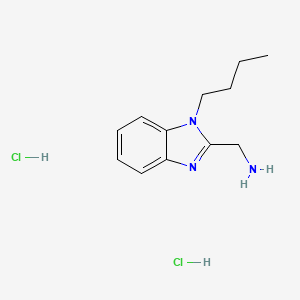



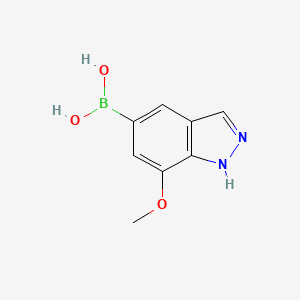
![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
